2-{6-[(Benzyloxy)methyl]-5-hydroxy-2-(4-methoxyphenoxy)-4-(prop-2-en-1-yloxy)oxan-3-yl}isoindole-1,3-dione
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Overview
Description
4-Methoxyphenyl 3-O-Allyl-6-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside: is a complex organic compound with the molecular formula C31H31NO8 and a molecular weight of 545.59 g/mol . This compound is characterized by its white to almost white powder or crystalline appearance . It is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 3-O-Allyl-6-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside involves multiple steps. The general synthetic route includes the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product’s formation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 3-O-Allyl-6-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the allyl and benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Methoxyphenyl 3-O-Allyl-6-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and glycosylation reactions.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential role in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialized chemicals and as a research reagent.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 3-O-Allyl-6-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in glycosylation reactions, where it can act as a donor or acceptor of glycosyl groups. This interaction is crucial in studying carbohydrate-protein interactions and understanding glycosylation’s role in biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-beta-D-glucopyranoside
- 4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-beta-D-glucopyranoside
Uniqueness
4-Methoxyphenyl 3-O-Allyl-6-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the allyl and benzyl groups, along with the phthalimido moiety, makes it a valuable compound for studying glycosylation and carbohydrate chemistry .
Properties
IUPAC Name |
2-[5-hydroxy-2-(4-methoxyphenoxy)-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO8/c1-3-17-38-28-26(32-29(34)23-11-7-8-12-24(23)30(32)35)31(39-22-15-13-21(36-2)14-16-22)40-25(27(28)33)19-37-18-20-9-5-4-6-10-20/h3-16,25-28,31,33H,1,17-19H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQLXVORDHWCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC=C)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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